molecular formula C25H19F2N3O2S B1227506 2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B1227506
M. Wt: 463.5 g/mol
InChI Key: XDHLOZVUUYVELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a member of quinazolines.

Scientific Research Applications

Anticancer Activity

This compound has shown promise in anticancer research. A study reported the synthesis of similar quinazolinone derivatives and their testing for in vitro anticancer activity. The research highlighted the potential of these compounds in targeting non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Additionally, another research synthesized compounds with quinazolinone scaffolds and found significant anticancer activity, particularly against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anticonvulsant Activity

In the field of neurological disorders, quinazolinone derivatives have been explored for their anticonvulsant properties. One study synthesized a series of quinazolinyl acetamides and evaluated their effects in a pentylenetetrazole-induced seizure model in mice, finding weak to moderate anticonvulsant effects (Bunyatyan et al., 2020).

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been investigated. A study focused on the synthesis of novel derivatives and evaluated their antibacterial activity, revealing significant results (Ramalingam et al., 2019).

Pesticidal Activities

Quinazolinone compounds have been examined for their usefulness as pesticides. A study synthesized new quinazolinone derivatives and tested them for antibacterial, insecticidal, and anti-acetylcholinesterase activities, with most compounds showing significant activities (Misra & Gupta, 1982).

properties

Product Name

2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Molecular Formula

C25H19F2N3O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C25H19F2N3O2S/c26-17-9-11-22(20(27)13-17)30-24(32)19-6-1-2-7-21(19)29-25(30)33-14-23(31)28-18-10-8-15-4-3-5-16(15)12-18/h1-2,6-13H,3-5,14H2,(H,28,31)

InChI Key

XDHLOZVUUYVELM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
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2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 3
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2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Reactant of Route 6
2-[[3-(2,4-difluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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